(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, including the formation of the thiadiazolo-pyrimidine core and subsequent functionalization. Common reagents used in these reactions include various amines, aldehydes, and isocyanides under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(6Z)-5-Imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Molecular Modeling of Inorganic Compounds: Inorganic compounds with similar structural features, investigated using molecular modeling techniques.
Uniqueness
(6Z)-5-Imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific structural configuration and the presence of the thiadiazolo-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O4S/c1-15(2)23-27-28-21(25)20(22(29)26-24(28)33-23)14-16-4-6-18(7-5-16)31-12-13-32-19-10-8-17(30-3)9-11-19/h4-11,14-15,25H,12-13H2,1-3H3/b20-14-,25-21? |
InChI Key |
FIPXYBBLMJTNLE-OEMPCWLZSA-N |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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